molecular formula C14H19NO4 B2834649 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide CAS No. 1421498-06-7

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide

Cat. No.: B2834649
CAS No.: 1421498-06-7
M. Wt: 265.309
InChI Key: XZLMBQBOWVTERV-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide (CAS 1421498-06-7) is a synthetic organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . This molecule features a cyclopentyl core that is substituted with both hydroxy and hydroxymethyl functional groups, providing multiple sites for chemical modification and interaction. The structure is completed by a phenoxyacetamide chain, a motif present in various compounds with documented biological and pharmacological research applications . The presence of the hydroxymethyl group is of particular interest in medicinal chemistry. Hydroxymethylation is a recognized strategy in prodrug design and lead compound optimization, as the introduction of a hydroxymethyl group can significantly alter a molecule's physical-chemical properties . This modification can lead to improved water solubility and enhanced bioavailability, making it a valuable approach for developing new therapeutic agents and probing structure-activity relationships . Furthermore, phenoxyacetamide derivatives have been investigated as key intermediates in intramolecular cyclization reactions for the synthesis of complex heterocyclic structures, such as benzoxazinones, which are privileged scaffolds in drug discovery . As a biochemical tool, this compound serves as a versatile building block for chemical synthesis and a potential precursor for novel bioactive molecules. Researchers can leverage its functional groups to create new chemical libraries or to study molecular recognition processes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-8-10-6-11(7-13(10)17)15-14(18)9-19-12-4-2-1-3-5-12/h1-5,10-11,13,16-17H,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLMBQBOWVTERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with phenoxyacetyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Hydroxy-4-(carboxymethyl)cyclopentyl-2-phenoxyacetamide.

    Reduction: N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyethylamine.

    Substitution: N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(substituted phenoxy)acetamide.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenoxy group may interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analog: N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide (BK47292)

  • Molecular Formula: C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • Key Differences: The 4-methylphenoxy group replaces the unsubstituted phenoxy group in the target compound.
  • However, steric effects could reduce binding affinity to certain targets compared to the parent phenoxy group.
  • Availability : Priced at $8–$11 per gram for research use .

Substituted Phenoxy Acetamide Derivatives

  • Example: N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide () Structure: Features a bicyclo[2.2.1]heptane (norbornane) core instead of a cyclopentyl ring. Pharmacology: Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical studies. Key Insight: The norbornane scaffold may confer rigidity, enhancing target specificity but reducing solubility compared to the more flexible cyclopentyl group .

Heterocyclic Analogs

  • Example: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () Structure: Integrates a thieno-pyrimidine ring and sulfanyl group.

Cyclopentyl Derivatives with Extended Chains

  • Example: (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide () Molecular Formula: C19H29NO3 Molecular Weight: 319.44 g/mol Key Differences: A hexanamide chain replaces the acetamide group, and a phenylmethoxy group is appended. Impact: Increased hydrophobicity and molecular weight may affect bioavailability and metabolic stability .

Bioisosteric and Functional Group Variations

  • Example: N-(4-Phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide () Structure: Incorporates a trifluoromethyl group, a common bioisostere for enhancing metabolic stability. Functional Impact: The electron-withdrawing CF3 group may improve resistance to oxidative degradation compared to hydroxyl or hydroxymethyl substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes Evidence Source
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide C15H21NO4 279.33 Cyclopentyl, phenoxy, dual hydroxyl groups Inferred anti-inflammatory
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide (BK47292) C15H21NO4 279.33 4-methylphenoxy substitution Research-grade availability
N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide Variable ~300–350 Norbornane core, bromine substituent Anti-inflammatory, analgesic
2-{[3-(4-Chlorophenyl)...-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide C24H23ClN2O2S2 ~500 Thieno-pyrimidine, sulfanyl group Kinase inhibition potential
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide C19H29NO3 319.44 Hexanamide chain, phenylmethoxy High hydrophobicity

Key Structural and Functional Insights

  • Substituent Effects: Methyl or halogen groups on the phenoxy ring (e.g., BK47292 ) modulate lipophilicity and target engagement.
  • Core Rigidity: Cyclopentyl vs. norbornane or heterocyclic cores influence conformational flexibility and binding kinetics .
  • Molecular Weight and Solubility : Higher molecular weights (e.g., >300 g/mol) may limit solubility but enhance target specificity .

Q & A

Q. What are the key steps and challenges in synthesizing N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Substitution reactions to introduce functional groups (e.g., hydroxyl or hydroxymethyl groups on the cyclopentane ring).
  • Condensation reactions to form the acetamide backbone, often requiring coupling agents like EDCI or DCC. Challenges include maintaining stereochemical integrity of the cyclopentyl moiety and optimizing yields during cyclization. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tightly controlled to avoid side products . Analytical validation : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for verifying purity and structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and confirm substituent positions on the cyclopentyl ring.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and polymorphic behavior.
  • High-resolution X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize receptors or enzymes structurally related to its pharmacophores (e.g., cyclopentanol derivatives in kinase inhibitors or phenoxyacetamides in GPCR modulation).
  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for binding affinity studies.
  • Cytotoxicity screening : Employ cell viability assays (MTT or resazurin) in diverse cell lines to identify potential therapeutic windows .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological interactions?

  • Reaction pathway modeling : Quantum mechanical calculations (DFT) simulate transition states to identify energetically favorable routes for cyclopentyl functionalization .
  • Molecular docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., cyclooxygenase-2 or β-adrenergic receptors) by analyzing steric and electronic complementarity.
  • Machine learning : Train models on existing acetamide bioactivity data to prioritize synthesis targets with high predicted efficacy .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Cross-model validation : Compare results from in vitro (cell-free enzymatic assays) and in vivo (murine models) studies to distinguish target-specific effects from systemic interactions.
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.
  • Dose-response reevaluation : Ensure linearity in dose-effect relationships to rule out off-target effects at higher concentrations .

Q. How can reaction engineering improve scalability while maintaining stereochemical purity?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer during cyclization steps, reducing side reactions.
  • Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported Pd) enable recyclability and reduce metal contamination.
  • Process analytical technology (PAT) : Real-time monitoring via inline IR spectroscopy adjusts parameters dynamically to maintain optimal yield and purity .

Q. What are the best practices for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substituent variation : Modify the phenoxy group (e.g., electron-withdrawing vs. donating substituents) and cyclopentyl hydroxylation patterns.
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression.
  • 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic features with activity trends across derivatives .

Methodological Notes

  • Avoiding commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-provided data (e.g., BenchChem excluded per guidelines).
  • Data reproducibility : Document reaction conditions (e.g., solvent, temperature, catalyst loading) in detail to enable replication .

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